molecular formula C15H24N2O3S2 B2914286 4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide CAS No. 1251545-93-3

4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide

Cat. No.: B2914286
CAS No.: 1251545-93-3
M. Wt: 344.49
InChI Key: BQTNKCCKRMKYKW-UHFFFAOYSA-N
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Description

4-(Methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide is a synthetic small molecule featuring a cyclohexane core substituted with a methanesulfonamidomethyl group at position 4 and a carboxamide linkage to a 2-(thiophen-2-yl)ethyl moiety. Its structure combines sulfonamide and carboxamide functional groups, which are commonly associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation . The thiophene ring may enhance lipophilicity and influence pharmacokinetic properties, while the sulfonamide group could contribute to metabolic stability or binding interactions .

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-(2-thiophen-2-ylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-22(19,20)17-11-12-4-6-13(7-5-12)15(18)16-9-8-14-3-2-10-21-14/h2-3,10,12-13,17H,4-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTNKCCKRMKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methanesulfonamidomethyl group, and attachment of the thiophen-2-yl ethyl group. Common synthetic routes may involve:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions using appropriate precursors.

    Introduction of the Methanesulfonamidomethyl Group: This step often involves sulfonation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Thiophen-2-yl Ethyl Group: This can be done through substitution reactions using thiophene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sufentanil

Sufentanil (N-{4-(methoxymethyl)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl}-N-phenylpropanamide) shares the 2-(thiophen-2-yl)ethyl substituent and a carboxamide backbone. Key differences include:

  • Core Structure : Sufentanil uses a piperidine ring, whereas the target compound employs a cyclohexane scaffold.
  • Substituents : Sufentanil has a methoxymethyl group and phenylpropanamide, contrasting with the methanesulfonamidomethyl group in the target molecule.
  • Pharmacokinetics: Sufentanil undergoes CYP3A4-mediated metabolism, producing inactive N-dealkylated metabolites .

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

These quinolone derivatives (e.g., from Foroumadi et al., 2005) feature thiophene-linked carboxamide groups but incorporate a piperazine ring and quinolone antibiotic backbone . Unlike the target compound, they exhibit antibacterial activity via DNA gyrase inhibition. The absence of a quinolone moiety in the target suggests divergent therapeutic applications.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sufentanil N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Quinolones
Molecular Weight ~380 g/mol (estimated) 386.5 g/mol 450–500 g/mol
Lipophilicity (LogP) Moderate (thiophene, cyclohexane) High (piperidine, phenyl) High (quinolone, bromothiophene)
Metabolic Pathway Likely CYP3A4/2D6 (unconfirmed) CYP3A4 Hepatic conjugation/oxidation
Protein Binding Moderate (sulfonamide) 92% (high) 60–70%
Half-Life Unknown 2.5 hours 4–6 hours

Biological Activity

4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound's IUPAC name is this compound, and it possesses the following chemical structure:

PropertyValue
Molecular FormulaC15H24N2O3S2
Molecular Weight348.49 g/mol
InChIInChI=1S/C15H24N2O3S2/c1-22(19,20)17-11-12-4-6-13(7-5-12)15(18)16-9-8-14-3-2-10-21-14/h2-3,10,12-13,17H,4-9,11H2,1H3,(H,16,18)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptor activity, leading to alterations in biochemical pathways. The exact mechanisms are still under investigation and may vary depending on the biological context.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains. The compound's sulfonamide group is known for its role in antimicrobial activity due to its structural similarity to para-amino benzoic acid (PABA), which is crucial for bacterial folate synthesis.

Antifungal Activity

In a study evaluating antifungal properties, derivatives of the compound were tested against several pathogenic fungi. The results demonstrated moderate to potent antifungal activity at concentrations around 50 μg/mL. Notably, some derivatives exhibited higher efficacy than established antifungal agents like boscalid . This suggests that the compound could serve as a lead structure for developing new antifungal therapies.

Case Study 1: Antifungal Efficacy

A recent investigation into the antifungal activity of compounds related to this compound showed that certain derivatives displayed broad-spectrum inhibition against eight phytopathogenic strains with inhibition rates ranging from 67% to 89%. The most effective compound demonstrated an EC50 value lower than that of boscalid against specific fungal strains .

Case Study 2: Enzyme Inhibition

Another critical area of research focuses on enzyme inhibition. The compound was evaluated for its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle. The IC50 value for one derivative was found to be 3.38 μM, indicating a stronger inhibitory effect compared to boscalid (IC50 = 7.02 μM). This finding highlights the potential of this class of compounds in metabolic modulation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound under green chemistry conditions?

Answer:
The compound can be synthesized via nucleophilic substitution and cyclization reactions under eco-friendly conditions. Evidence suggests using ethanol as a solvent at room temperature, enabling efficient spirocyclization without harsh reagents. Key steps include:

  • Nucleophilic attack : The amino group of thiocarbohydrazide reacts with ketones (e.g., cyclohexanone) to form thiohydrazone intermediates.
  • Cyclization : Subsequent elimination of water and intramolecular thiol attack yields spirocyclic derivatives.
    Characterization via FT-IR (C=O at 1690–1710 cm⁻¹) and ¹H-NMR (NH-thiadiazole signals at 10.50–9.90 ppm) confirms product formation .

Basic: Which spectroscopic techniques are critical for structural validation, and how are they interpreted?

Answer:

  • FT-IR : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, NH/CH₂ at 3370–2970 cm⁻¹) and confirms cyclization via disappearance of C=S (1280–1160 cm⁻¹) .
  • ¹H-NMR : Signals at δ 4.60–3.70 ppm (CH₂-C=O) and δ 2.90–1.10 ppm (cyclohexane CH₂) validate regiochemistry. DEPT-135 distinguishes CH₂ groups in spiro systems (e.g., cyclohexane CH₂ at 24.20–39.35 ppm) .
  • 13C-NMR : Spiro carbon signals at 79.20–80.90 ppm confirm cyclization .

Advanced: How can computational methods resolve ambiguities in experimental spectral data?

Answer:
Density Functional Theory (DFT) calculations can predict NMR/IR spectra and electronic properties, aiding in assignments. For example:

  • DFT-optimized geometries align with X-ray crystallography data to validate bond angles and torsional strain.
  • Molecular docking identifies bioactive conformers by simulating interactions with target proteins (e.g., enzymes or receptors) .
    Discrepancies between experimental and computed data may arise from solvent effects or crystal packing, requiring iterative refinement .

Advanced: What mechanistic insights explain unexpected byproducts during spirocyclization?

Answer:
Competing pathways (e.g., keto-enol tautomerization or alternative nucleophilic attacks) may lead to byproducts. Strategies to mitigate this include:

  • Kinetic control : Lowering reaction temperature to favor the desired transition state.
  • Steric modulation : Bulky substituents on ketones (e.g., 4-chlorobenzophenone) can direct regioselectivity.
    Evidence from analogous spiro systems shows that cyclohexanone derivatives favor 6-membered ring formation, while acyclic ketones require careful stoichiometric tuning .

Basic: How can researchers validate bioactivity in vitro, and what assays are suitable?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like carbonic anhydrase or kinases using fluorogenic substrates.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ).
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa or HEK293) assess selectivity.
    Structural analogs (e.g., sulfonamide derivatives) show activity in medicinal chemistry contexts, suggesting similar protocols apply .

Advanced: How can crystallographic data resolve contradictions in proposed stereochemistry?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignments. For example:

  • Chiral centers : Absolute configuration is determined using anomalous dispersion (e.g., Cu-Kα radiation).
  • Packing analysis : Hydrogen-bonding networks (e.g., N–H···O=S interactions) stabilize specific conformers.
    In one study, SCXRD of a related thiazolidine carboxamide confirmed trans-configuration at the cyclohexane-thiophene junction .

Basic: What are common pitfalls in scaling up the synthesis, and how are they addressed?

Answer:

  • Solubility issues : Ethanol may limit scalability; switching to DMF/water mixtures improves solubility without compromising green principles.
  • Purification challenges : Column chromatography can be replaced with recrystallization (e.g., using ethyl acetate/hexane).
    Evidence from spiro compound synthesis highlights >75% yields under optimized conditions, emphasizing stoichiometric precision and slow addition of reagents .

Advanced: How do electronic effects of substituents influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., sulfonamides) enhance hydrogen-bonding with active sites, improving potency.
  • Thiophene rings : π-Stacking interactions with aromatic residues (e.g., in kinase ATP pockets) modulate selectivity.
    QSAR models for analogs show logP values <3.0 correlate with improved membrane permeability, guiding substituent selection .

Basic: What protocols ensure reproducibility in spectral data acquisition?

Answer:

  • Standardized sample prep : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS for NMR).
  • Parameter consistency : Maintain 128–256 scans for NMR and 4 cm⁻¹ resolution for FT-IR.
    Refer to DEPT-135 and HSQC for unambiguous CH₂/CH₃ assignments in complex spectra .

Advanced: How can molecular dynamics simulations optimize drug delivery formulations?

Answer:
Simulations predict:

  • Solubility : Free energy calculations in aqueous/PEG matrices guide excipient selection.
  • Stability : Hydrogen-bond lifetimes (e.g., between sulfonamide and phospholipids) inform lipid nanoparticle design.
    Studies on similar cyclohexanecarboxamides demonstrate prolonged release profiles in simulated physiological conditions .

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